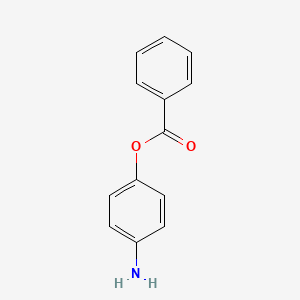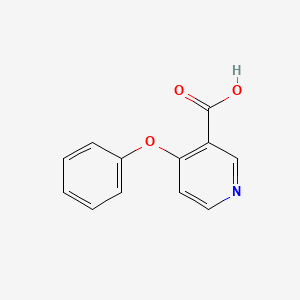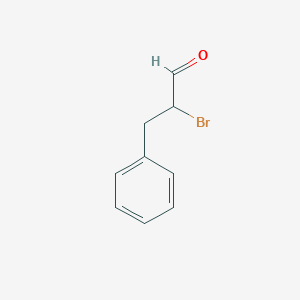
2-溴-3-苯基丙醛
描述
2-Bromo-3-phenylpropanal is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-phenylpropanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-phenylpropanal including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
气相消除动力学: Chuchani 和 Martín (1990) 研究了类似于 2-溴-3-苯基丙醛的化合物的消除动力学。他们发现这些反应是均相、单分子反应,并遵循一级反应速率律,从而提供了对类似化合物反应机理和动力学的见解 (Chuchani & Martín, 1990).
电化学还原: Andrieux、Gorande 和 Savéant (1994) 研究了与 2-溴-3-苯基丙醛密切相关的二溴化合物的电化学还原。他们的研究揭示了键断裂和烯烃形成的细节,有助于我们理解这些类型化合物中的电化学过程 (Andrieux, Gorande, & Savéant, 1994).
合成技术: Jakhar 和 Makrandi (2012) 进行了一项使用无溶剂研磨技术合成溴代黄酮的研究,其中包括类似于 2-溴-3-苯基丙醛的化合物。这项研究通过展示无溶剂合成方法为绿色化学领域做出了贡献 (Jakhar & Makrandi, 2012).
立体定向转化研究: Aftab 等人 (2000) 探讨了非对映异构二醇立体定向转化为原酯和进一步转化为缩氧环乙烷,其中涉及与 2-溴-3-苯基丙醛结构相关的化合物。这项研究提供了有关有机化学中立体定向反应和转化的有价值信息 (Aftab et al., 2000).
烷基自由基研究: Bales 等人 (2001) 研究了含有不同 β-离去基团的烷基自由基的形成和反应,这与理解像 2-溴-3-苯基丙醛这样的化合物在自由基反应中的行为有关 (Bales et al., 2001).
荧光染料合成: Jaung、Matsuoka 和 Fukunishi (1998) 从 2-溴甲基-5,6-二氰基-3-苯基吡嗪(一种与 2-溴-3-苯基丙醛相关的化合物)合成了荧光苯乙烯染料。这项研究有助于开发新型荧光染料 (Jaung, Matsuoka, & Fukunishi, 1998).
属性
IUPAC Name |
2-bromo-3-phenylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNANGZVPFJPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-phenylpropanal | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

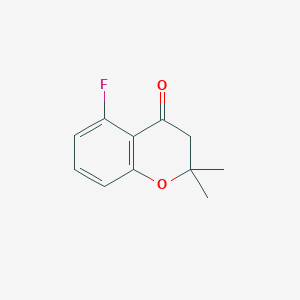
![2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid](/img/structure/B7904050.png)
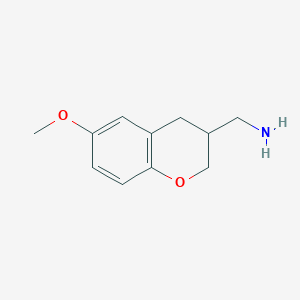
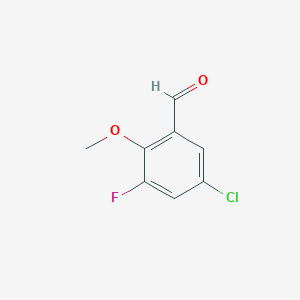
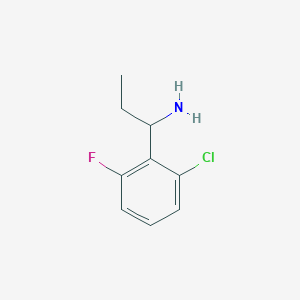
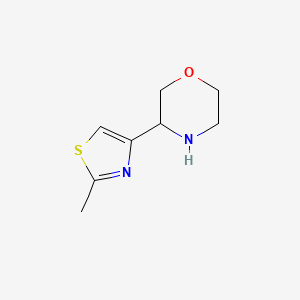
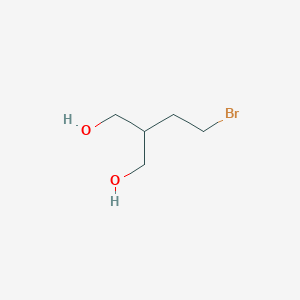
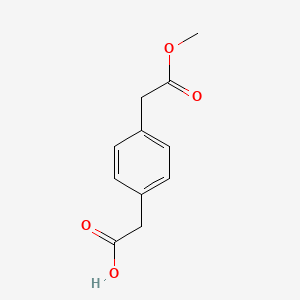
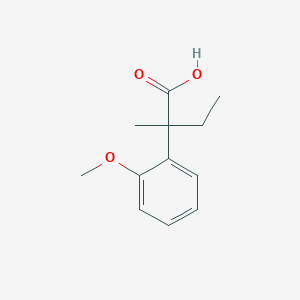
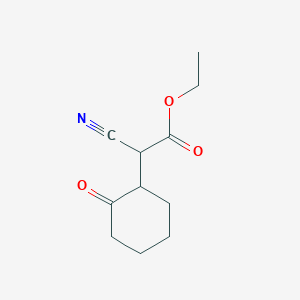
![2-[2-(Methoxycarbonyl)phenoxy]acetic acid](/img/structure/B7904100.png)

